Synthetic Utility: N1-THP Protection Enables Selective C3-Functionalization in FGFR Inhibitor Synthesis
The presence of the THP protecting group at the N1 position of 4-fluoro-1H-indazole is a strategic requirement for the synthesis of potent FGFR kinase inhibitors described in patent RU2719428C2 [1]. The protected indazole core is employed as a key intermediate, allowing for selective functionalization at other positions on the indazole ring without competitive N1-alkylation, a reaction that would occur with the unprotected analog and lead to complex mixtures and reduced yield [2].
| Evidence Dimension | Synthetic Compatibility: N-alkylation Susceptibility |
|---|---|
| Target Compound Data | N1 position protected; no N-alkylation observed under reaction conditions |
| Comparator Or Baseline | 4-fluoro-1H-indazole (unprotected) |
| Quantified Difference | Not quantified; qualitative synthetic outcome difference |
| Conditions | Multi-step synthesis of FGFR inhibitors as described in RU2719428C2 |
Why This Matters
Procurement of the protected intermediate is essential for executing the patented synthetic route to FGFR inhibitors; use of the unprotected analog would necessitate a separate and potentially lower-yielding protection step.
- [1] RU2719428C2. Indazole compounds as FGFR kinase inhibitors, preparation and use thereof. Published 2020. View Source
- [2] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007; pp 431-434. View Source
